Lamivudine

Vue d'ensemble

Description

La lamuvudine est un analogue nucléosidique synthétique présentant de puissantes propriétés antivirales. Elle est couramment utilisée pour traiter le VIH/SIDA et les infections chroniques par l’hépatite B . La lamuvudine agit en inhibant l’enzyme transcriptase inverse, qui est essentielle à la réplication de ces virus . Elle est disponible sous divers noms de marque, notamment Epivir et Zeffix .

Mécanisme D'action

La lamuvudine est convertie en son formulaire actif triphosphate intracellulaire, qui entre en compétition avec le triphosphate de cytosine pour être incorporé dans la chaîne d’ADN virale en développement . Cela entraîne la terminaison de la chaîne et cesse la réplication de l’ADN viral . Le principal mode d’action est l’inhibition de la transcriptase inverse du VIH et de la polymérase du virus de l’hépatite B .

Applications De Recherche Scientifique

La lamuvudine a un large éventail d’applications en recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études d’analogues nucléosidiques et de leur synthèse.

Biologie : Étudiée pour ses effets sur la réplication virale et ses interactions avec les enzymes virales.

Médecine : Largement utilisée dans le traitement du VIH/SIDA et de l’hépatite B chronique.

Industrie : Utilisée dans le développement de médicaments et de formulations antiviraux.

Analyse Biochimique

Biochemical Properties

Lamivudine interacts with the enzymes HIV reverse transcriptase and HBV polymerase . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, this compound triphosphate (L-TP) . This metabolite is incorporated into viral DNA, resulting in DNA chain termination .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been found to improve cognition in a mouse model of Down syndrome . It also modulates the expression of neurological impairment-related genes and LINE-1 retrotransposons in brain tissues .

Molecular Mechanism

This compound works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase . It is incorporated into viral DNA, leading to DNA chain termination . This prevents the virus from replicating and spreading to other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be well-tolerated across all levels of renal function . It has also been found to be effective in people with HIV-1 in test-and-treat settings or with high baseline viral loads .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve cognition in a mouse model of Down syndrome

Metabolic Pathways

This compound is metabolized to its active 5’-triphosphate metabolite, this compound triphosphate (L-TP), during intracellular kinase phosphorylation . This process is crucial for this compound’s antiviral activity .

Transport and Distribution

This compound is widely distributed into total body fluid . It is also known to cross the placenta and is secreted into breast milk

Subcellular Localization

It is known that this compound is phosphorylated intracellularly to its active form

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lamuvudine peut être synthétisée par plusieurs voies. Une méthode courante implique l’estérification du menthol avec l’anhydride maléique, suivie de l’ozonolyse du maléate de diméthyle et de l’hydratation . Une autre méthode commence par l’estérification du menthol avec l’acide fumarique pour synthétiser le fumarate de diméthyle, suivi de l’ozone et de l’hydratation . Ces réactions atteignent généralement des taux de conversion et de sélectivité élevés.

Méthodes de production industrielle

En milieu industriel, la lamuvudine est souvent produite en utilisant la chimie en flux continu, ce qui permet une production efficace et évolutive . Cette méthode implique l’utilisation de générateurs d’ozone domestiques pour la réaction d’ozonolyse, assurant une conversion et une sélectivité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La lamuvudine subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Oxydation : L’ozone est couramment utilisé dans l’étape d’ozonolyse de la synthèse de la lamuvudine.

Réduction : L’hydrogène gazeux et les catalyseurs métalliques sont souvent utilisés.

Substitution : Divers agents d’halogénation peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le maléate de diméthyle et le fumarate de diméthyle, qui sont des intermédiaires dans la synthèse de la lamuvudine .

Comparaison Avec Des Composés Similaires

Composés similaires

Emtricitabine : Un autre inhibiteur nucléosidique de la transcriptase inverse utilisé pour traiter le VIH et l’hépatite B.

Zidovudine : Un inhibiteur nucléosidique de la transcriptase inverse plus ancien utilisé en association avec d’autres antirétroviraux.

Ténofovir : Un inhibiteur nucléosidique de la transcriptase inverse utilisé en association avec d’autres antirétroviraux.

Unicité

La lamuvudine est unique en raison de son efficacité élevée et de son faible profil de toxicité par rapport à d’autres inhibiteurs nucléosidiques de la transcriptase inverse . Elle est également efficace contre le VIH-1 et le VIH-2, ce qui en fait une option polyvalente en thérapie antivirale .

Activité Biologique

Lamivudine, an L-nucleoside analog of cytidine, is primarily recognized for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and resistance patterns.

This compound exerts its antiviral effects by inhibiting viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV and HBV. The active form, this compound 5′-triphosphate, competes with naturally occurring nucleotides for incorporation into viral DNA, leading to chain termination during viral replication. This mechanism is effective at low concentrations, with IC50 values ranging from 0.002 to 1.14 μM for HIV-1 and approximately 0.1 μM for HBV .

HIV Treatment

This compound has been extensively studied in the context of HIV treatment. A key study demonstrated that patients receiving this compound experienced significant reductions in viral load and improved immune function. In a cohort of patients treated with a combination antiretroviral therapy including this compound, the rates of viral suppression were notably high, with many achieving undetectable levels of HIV RNA after 24 weeks .

Hepatitis B Treatment

In chronic hepatitis B management, this compound has shown substantial efficacy. A one-year trial involving 358 patients reported that those receiving a daily dose of 100 mg exhibited significant histological improvement and a marked reduction in HBV DNA levels. Specifically, 72% of patients achieved sustained normalization of alanine aminotransferase (ALT) levels .

Table 1: Summary of Clinical Findings on this compound Efficacy

| Study Type | Condition | Dose (mg) | Response Rate (%) | Key Findings |

|---|---|---|---|---|

| One-year trial | Chronic HBV | 100 | 56 (histologic) | Significant reduction in necroinflammatory activity |

| Pilot study | Acute Hepatitis B | Variable | 86.6 | Rapid improvement in encephalopathy and coagulopathy |

| Preliminary trial | Chronic HBV | 100/300 | 100 (HBV DNA) | Undetectable HBV DNA in all patients treated with higher doses |

Resistance Patterns

Despite its effectiveness, this compound is associated with the development of drug resistance. A significant proportion of patients develop mutations in the HBV polymerase gene after prolonged therapy, leading to virologic breakthrough. Studies indicate that resistance occurs in approximately 20-30% of patients after one year of treatment .

Table 2: Resistance Mutations Associated with this compound

| Mutation Type | Impact on Treatment |

|---|---|

| rtM204I/V | Reduced susceptibility to this compound |

| rtL180M | Associated with increased resistance |

| rtA181T | Confers cross-resistance to other NRTIs |

Case Studies

- Chronic Hepatitis B : In a case study involving a patient who had previously failed interferon therapy, this compound was initiated at a dose of 100 mg daily. After 12 weeks, the patient showed a significant decline in HBV DNA levels and normalization of ALT levels, demonstrating this compound's potential even in treatment-experienced individuals .

- Acute Hepatitis B : Another case highlighted the rapid response to this compound in a patient presenting with acute severe hepatitis B. Within three days of starting therapy, symptoms such as encephalopathy resolved, underscoring the drug's efficacy in acute settings .

Propriétés

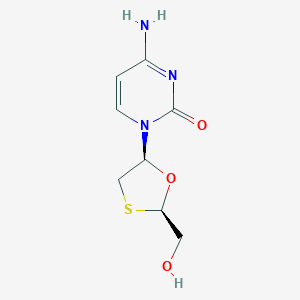

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023194 | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-16 mm Hg @ 25 °C /Estimated/ | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from boiling ethanol | |

CAS No. |

134678-17-4 | |

| Record name | Lamivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162 °C, 160 - 162 °C | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.